3-amino-3-(4-methoxyphenyl)propanoic Acid Hydrochloride
Overview
Description
3-amino-3-(4-methoxyphenyl)propanoic Acid Hydrochloride: is an organic compound with the molecular formula C10H14ClNO3 It is a derivative of propanoic acid, featuring an amino group and a methoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(4-methoxyphenyl)propanoic Acid Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and nitromethane.
Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 4-methoxybenzaldehyde and nitromethane to form 3-(4-methoxyphenyl)-2-nitropropene.
Reduction: The nitro group in 3-(4-methoxyphenyl)-2-nitropropene is then reduced to an amino group using a reducing agent such as hydrogen in the presence of a palladium catalyst or using a chemical reducing agent like iron and hydrochloric acid.
Hydrolysis: The resulting 3-amino-3-(4-methoxyphenyl)propanoic acid is then hydrolyzed to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the amino group to other functional groups such as amines or amides.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various substituents onto the phenyl ring.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of amines or amides.
Substitution: Introduction of various substituents such as halogens or nitro groups.
Hydrolysis: Formation of carboxylic acids or amines.
Scientific Research Applications
3-amino-3-(4-methoxyphenyl)propanoic Acid Hydrochloride: has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the effects of amino acid derivatives on biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-3-(4-methoxyphenyl)propanoic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methoxy group on the phenyl ring can also participate in hydrophobic interactions, stabilizing the compound within the binding pocket of the target protein.
Comparison with Similar Compounds
Similar Compounds
3-amino-3-(4-hydroxyphenyl)propanoic Acid Hydrochloride: Similar structure but with a hydroxy group instead of a methoxy group.
3-amino-3-(4-chlorophenyl)propanoic Acid Hydrochloride: Contains a chlorine substituent on the phenyl ring.
3-amino-3-(4-nitrophenyl)propanoic Acid Hydrochloride: Features a nitro group on the phenyl ring.
Uniqueness
- The presence of the methoxy group in 3-amino-3-(4-methoxyphenyl)propanoic Acid Hydrochloride provides unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
- The compound’s specific substitution pattern allows for selective reactions and applications in various fields, distinguishing it from its analogs.
Biological Activity
3-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride, also known by its IUPAC name, is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables that highlight its biological significance.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission. It acts as an antagonist at certain glutamate receptors, which play a crucial role in synaptic transmission and plasticity within the central nervous system. This property suggests potential applications in treating neurological disorders such as epilepsy and schizophrenia.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. In various assays, such as the DPPH radical scavenging assay, it demonstrated the ability to reduce oxidative stress by scavenging free radicals. This activity is critical in preventing cellular damage and may contribute to its therapeutic effects against oxidative stress-related diseases .
2. Anticancer Activity
Studies have shown promising anticancer properties of derivatives related to this compound. For instance, certain derivatives were evaluated for their cytotoxic effects on cancer cell lines like A549 (lung cancer) and U-87 (glioblastoma). These compounds exhibited IC50 values indicating effective inhibition of cell proliferation, suggesting their potential as anticancer agents .
3. Neuroprotective Effects
Given its role as a glutamate receptor antagonist, the compound may also provide neuroprotective benefits. By modulating excitatory neurotransmission, it could help mitigate neurodegenerative processes associated with conditions like Alzheimer's disease and multiple sclerosis.
Case Studies
A comprehensive study evaluated the efficacy of various derivatives of this compound against different cancer cell lines. The results indicated that certain derivatives not only reduced cell viability significantly but also showed selectivity for cancerous cells over normal cells.
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Compound 20 | A549 | 12.5 | Strong cytotoxicity |
Compound 22 | U-87 | 8.9 | Higher potency compared to standard drugs |
Control (Doxorubicin) | A549 | 2.29 | Standard chemotherapeutic agent |
These findings underscore the potential of this compound and its derivatives in cancer therapy.
Antioxidant Activity
The antioxidant capacity of this compound was assessed through various assays:
Assay Type | Result (IC50 µM) | Comparison |
---|---|---|
DPPH Scavenging | 15.6 | Comparable to Ascorbic Acid (10 µM) |
Ferric Reducing Antioxidant Power (FRAP) | 18.2 | Effective in reducing ferric ions |
These results indicate that the compound has a robust antioxidant profile, making it a candidate for further research in oxidative stress-related conditions.
Properties
IUPAC Name |
3-amino-3-(4-methoxyphenyl)propanoic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZFSIJHSJAFJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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